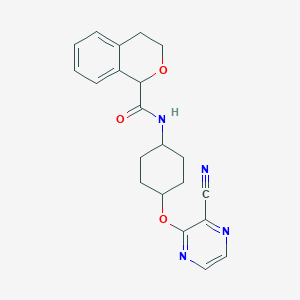
1-(2-Chlorphenyl)-N1,N1-Dimethylethan-1,2-diaminoxalat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
Mode of Action
It is known that many similar compounds interact with their targets by forming covalent bonds, altering the target’s function and leading to downstream effects .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects such as altered cell signaling, gene expression, and metabolic processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.
Vorteile Und Einschränkungen Für Laborexperimente
Clophedianol has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has a high level of purity. However, there are also a number of limitations to its use. Clophedianol is a controlled substance in many countries, and its use is heavily regulated. It is also relatively expensive, which can limit its use in some experiments.
Zukünftige Richtungen
There are a number of future directions for research into Clophedianol. One potential area of study is its use in the treatment of neuropathic pain. Clophedianol has been shown to have analgesic properties, and it may be effective in the treatment of this condition. Another potential area of study is its use in the treatment of migraine headaches. Clophedianol has been shown to have sedative properties, which may make it effective in the treatment of this condition. Finally, further research is needed to fully understand the mechanism of action of Clophedianol and to identify any potential side effects or risks associated with its use.
In conclusion, Clophedianol is a chemical compound that has a number of potential medical applications. It has been shown to have antitussive, analgesic, and sedative properties, and may be effective in the treatment of a number of medical conditions. Further research is needed to fully understand its mechanism of action and to identify any potential risks or side effects associated with its use.
Synthesemethoden
The synthesis of Clophedianol involves the reaction of 2-chloroaniline with N,N-dimethylethanolamine in the presence of a catalyst such as palladium on carbon. The resulting product is then treated with oxalic acid to form the oxalate salt of Clophedianol. The overall yield of the synthesis process is around 50%.
Wissenschaftliche Forschungsanwendungen
- Isoxazolderivate, einschließlich Verbindungen wie 1-(2-Chlorphenyl)-N1,N1-Dimethylethan-1,2-diaminoxalat, sind wertvolle Gerüste in der Arzneimittelforschung. Sie werden aufgrund ihrer biologischen Bedeutung häufig in kommerziell erhältlichen Arzneimitteln gefunden . Forscher untersuchen ihr Potenzial als Leitstrukturen für die Entwicklung neuer pharmazeutischer Wirkstoffe.
Arzneimittelforschung und -chemie
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-N,N-dimethylethane-1,2-diamine;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2.C2H2O4/c1-13(2)10(7-12)8-5-3-4-6-9(8)11;3-1(4)2(5)6/h3-6,10H,7,12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRPGBUMMZMIMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC=CC=C1Cl.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-ylmethyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2396768.png)
![2-((2-methoxyethyl)amino)-6-methyl-3-phenyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B2396769.png)
![N-(4-fluorophenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2396770.png)
![N-[4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)methyl]thiophen-2-yl]benzamide](/img/structure/B2396772.png)
![3-phenyl-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2396774.png)
![2-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2396776.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2396777.png)
![5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2396779.png)
![N-(4-acetylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazin-3-yl}thio)acetamide](/img/structure/B2396782.png)

![1-methyl-1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid](/img/structure/B2396785.png)
![3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one](/img/structure/B2396786.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene-3-carboxamide](/img/structure/B2396788.png)
